molecular formula C8H6ClN3O B1480451 2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole CAS No. 1864907-31-2

2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1480451
CAS No.: 1864907-31-2
M. Wt: 195.6 g/mol
InChI Key: IMXRHPJBXDMTDN-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2-Chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of extracellular matrix elements . This interaction is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the ITGB1/FAK/SRC signaling pathway, which is critical for cell adhesion, migration, and invasion . These effects highlight the compound’s potential in cancer research and therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of LOXL2, leading to changes in gene expression and enzyme activity . This inhibition can result in altered cellular functions, making the compound a valuable tool for studying molecular mechanisms in various biological contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall biological activity . Understanding these pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its biological activity . Studying these transport mechanisms can provide insights into the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within cells . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-2-3-10-7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXRHPJBXDMTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.